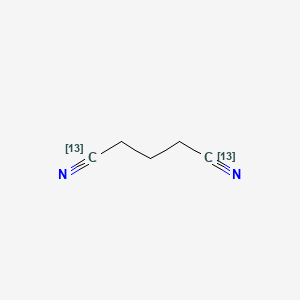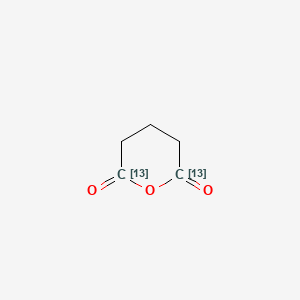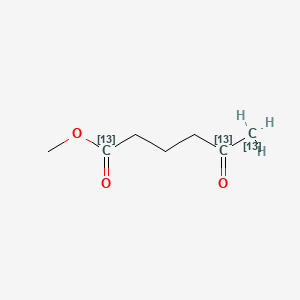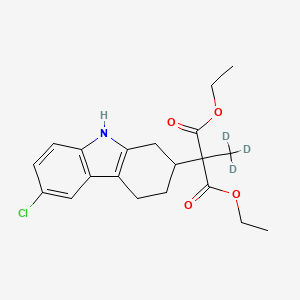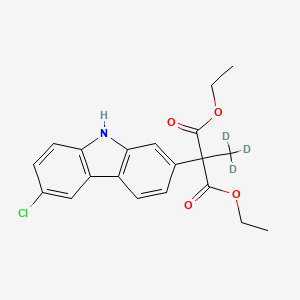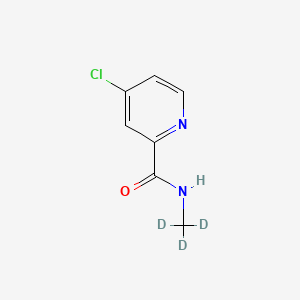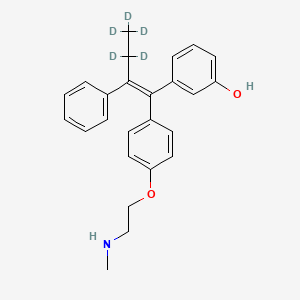
N-Desmethyl Droloxifene-d5
Overview
Description
N-Desmethyl Droloxifene-d5 is a labeled metabolite of Droloxifene . It is used for proteomics research . The molecular formula is C25H22D5NO2 and the molecular weight is 378.52 .
Molecular Structure Analysis
The molecular structure of N-Desmethyl Droloxifene-d5 is represented by the formula C25H22D5NO2 . The InChI representation isInChI=1S/C25H27NO2/c1-3-24 (19-8-5-4-6-9-19)25 (21-10-7-11-22 (27)18-21)20-12-14-23 (15-13-20)28-17-16-26-2/h4-15,18,26-27H,3,16-17H2,1-2H3/b25-24+/i1D3,3D2 . Physical And Chemical Properties Analysis
N-Desmethyl Droloxifene-d5 is a pale yellow solid . It is soluble in Chloroform and Methanol . The melting point is between 66-72°C .Scientific Research Applications
Apoptosis Induction and Gene Expression
- N-Desmethyl Droloxifene-d5, a derivative of Droloxifene, has been shown to induce apoptosis in luteal cells of rats. This effect is linked to changes in gene expression, particularly the increase of c-myc and bax mRNA, suggesting a role in cellular apoptosis mechanisms (Leng, Gu, & Cao, 2000).
Antiestrogenic Activity
- Droloxifene, from which N-Desmethyl Droloxifene-d5 is derived, exhibits antiestrogenic properties. It has been studied for its role in treating metastatic breast cancer, demonstrating effectiveness in inhibiting cell growth and division in ER-positive cell lines (Rauschning & Pritchard, 2004).
Effect on Renin-Angiotensin System
- Droloxifene's effects on the renin–angiotensin system, blood pressure, and renal blood flow in postmenopausal women have been investigated, which could be relevant for N-Desmethyl Droloxifene-d5's applications in understanding cardiovascular and renal physiology (Seely et al., 2004).
Multidrug Resistance Reversal
- Studies on Droloxifene have shown its potential in reversing multidrug resistance (MDR) in certain cancer cell lines. This suggests possible applications for N-Desmethyl Droloxifene-d5 in cancer treatment, particularly in overcoming drug resistance (Li et al., 2001).
Cardiovascular Effects
- Droloxifene's cardiovascular effects, including its impact on lipid metabolism and endothelium-dependent vasodilation, have been studied. These findings may be relevant for exploring the cardiovascular applications of N-Desmethyl Droloxifene-d5 (Herrington et al., 2000).
Other Pharmacological Activities
- Additional studies have explored Droloxifene's anti-implantation effects and its relationship with anti-estrogenic activity, which could be significant for reproductive health research and applications of N-Desmethyl Droloxifene-d5 (Huang et al., 2005).
Mechanism of Action
Target of Action
N-Desmethyl Droloxifene-d5 is a derivative of Droloxifene . Droloxifene is a novel selective estrogen receptor modulator (SERM) and is a derivative of the triphenylethylene drug tamoxifen . The primary targets of N-Desmethyl Droloxifene-d5 are likely to be the estrogen receptors, given its parent compound’s mode of action .
Mode of Action
As a selective estrogen receptor modulator, N-Desmethyl Droloxifene-d5 is expected to bind to estrogen receptors, modulating their activity . This modulation can result in a variety of effects depending on the tissue type, including antagonistic effects in some tissues and agonistic effects in others .
Biochemical Pathways
Given its relationship to droloxifene, it is likely to influence pathways involving estrogen receptors . These receptors play a crucial role in numerous biological processes, including cell growth and differentiation, and their modulation can have significant downstream effects .
Pharmacokinetics
Droloxifene exhibits rapid pharmacokinetics, reaching peak concentrations and being eliminated more quickly than tamoxifen . This suggests that N-Desmethyl Droloxifene-d5 may also have relatively rapid absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
Droloxifene has been shown to have a higher anti-estrogenic to estrogenic ratio, more effective inhibition of cell growth and division in estrogen receptor-positive cell lines, and lower toxicity compared to tamoxifen . It also induces apoptosis, which could contribute to its effects on cell growth and division .
Safety and Hazards
properties
IUPAC Name |
3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-8-5-4-6-9-19)25(21-10-7-11-22(27)18-21)20-12-14-23(15-13-20)28-17-16-26-2/h4-15,18,26-27H,3,16-17H2,1-2H3/b25-24+/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHNKIXIKDPNDI-JFIRTRMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=CC=C2)O)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl Droloxifene-d5 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




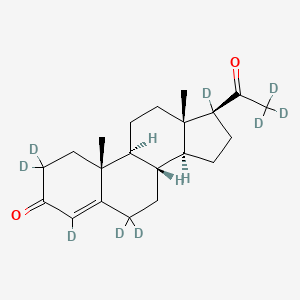
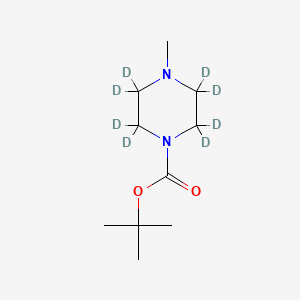
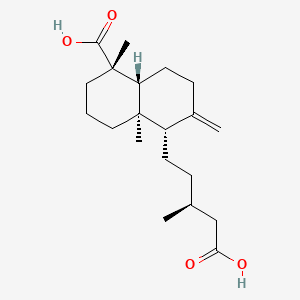
![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)
![1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563538.png)
